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molecular formula C9H9NO2 B8582043 3,6-Dimethyl-1,2-benzisoxazol-4-ol

3,6-Dimethyl-1,2-benzisoxazol-4-ol

Cat. No. B8582043
M. Wt: 163.17 g/mol
InChI Key: XSAXXCNKDYGJRD-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To 1-(2,6-dihydroxy-4-methylphenyl)ethanone O-acetyloxime (Intermediate 18, 1.0 g) pyridine (10 ml) was added and the reaction mixture was stirred at reflux under N2 for 2 hours. After the addition of HCl (10.0 ml of a 5M aqueous solution), the mixture was extracted 3 times with Et2O and the gathered organic phases were washed with HCl (1M). The separated organic phase was then dried over sodium sulphate, filtered and evaporated to afford 345 mg of the title compound.
Name
1-(2,6-dihydroxy-4-methylphenyl)ethanone O-acetyloxime
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[N:5]=[C:6]([C:8]1[C:13]([OH:14])=[CH:12][C:11]([CH3:15])=[CH:10][C:9]=1[OH:16])[CH3:7])(=O)C.Cl>N1C=CC=CC=1>[CH3:7][C:6]1[C:8]2=[C:13]([OH:14])[CH:12]=[C:11]([CH3:15])[CH:10]=[C:9]2[O:16][N:5]=1

Inputs

Step One
Name
1-(2,6-dihydroxy-4-methylphenyl)ethanone O-acetyloxime
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)ON=C(C)C1=C(C=C(C=C1O)C)O
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)ON=C(C)C1=C(C=C(C=C1O)C)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with Et2O
WASH
Type
WASH
Details
the gathered organic phases were washed with HCl (1M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic phase was then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC=2C1=C(C=C(C2)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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